molecular formula C15H16N2O2S B13876476 N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide

Cat. No.: B13876476
M. Wt: 288.4 g/mol
InChI Key: MRXYXJVOLIDMJW-UHFFFAOYSA-N
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Description

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to a sulfonamide group, with a phenyl ring substituted with a 4-methylpyridin-3-yl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(4-methylpyridin-3-yl)phenylamine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C15H16N2O2S/c1-11-8-9-16-10-15(11)12-2-4-13(5-3-12)17-20(18,19)14-6-7-14/h2-5,8-10,14,17H,6-7H2,1H3

InChI Key

MRXYXJVOLIDMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3

Origin of Product

United States

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